Tetracosyl hexadecanoate
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Overview
Description
It is a naturally occurring compound found in beeswax and other natural waxes . This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with tetracosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetracosyl hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and tetracosanol.
Oxidation: The long-chain fatty alcohol (tetracosanol) can be oxidized to form the corresponding fatty acid (tetracosanoic acid).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Hexadecanoic acid and tetracosanol.
Oxidation: Tetracosanoic acid.
Reduction: Tetracosanol and hexadecanol.
Scientific Research Applications
Tetracosyl hexadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in the structure and function of biological waxes, such as beeswax.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of tetracosyl hexadecanoate involves its interaction with biological membranes and waxes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can encapsulate hydrophobic drugs, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: Another wax ester composed of hexadecanoic acid and hexadecanol.
Stearyl stearate: A wax ester composed of octadecanoic acid and octadecanol.
Behenyl behenate: A wax ester composed of docosanoic acid and docosanol.
Uniqueness
Tetracosyl hexadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties. Its high melting point and hydrophobic nature make it suitable for specific industrial applications where stability and water resistance are required .
Properties
CAS No. |
42232-35-9 |
---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
tetracosyl hexadecanoate |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
InChI Key |
KKTAIMZGSAQXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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